2-chloro-N-(2,4,6-trichlorophenyl)acetamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

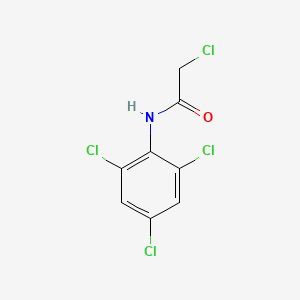

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for substituted acetamides, resulting in the designation 2-chloro-N-(2,4,6-trichlorophenyl)acetamide. This nomenclature precisely describes the structural features by identifying the chlorine substitution at the 2-position of the acetamide group and the trichlorosubstitution pattern on the phenyl ring at positions 2, 4, and 6. The structural representation can be expressed through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System representation being C1=C(C=C(C(=C1Cl)NC(=O)CCl)Cl)Cl. This notation systematically describes the connectivity pattern starting from the benzene ring and proceeding through the amide linkage to the chloroacetyl group.

The International Chemical Identifier representation provides another standardized structural description: InChI=1S/C8H5Cl4NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14). This identifier encodes the complete molecular structure including connectivity, hydrogen count, and stereochemistry information. The corresponding International Chemical Identifier Key, PXPBIOJVDMLMKK-UHFFFAOYSA-N, serves as a unique hash representation of the molecular structure, facilitating database searches and chemical informatics applications. The structural framework consists of a benzene ring bearing three chlorine substituents at the 2, 4, and 6 positions, connected through an amide nitrogen to a chloroacetyl group, creating a symmetrical substitution pattern on the aromatic ring.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number 22303-34-0 serves as the primary unique identifier for this compound within chemical databases and regulatory systems. This registry number was assigned by the Chemical Abstracts Service to ensure unambiguous identification of the compound across scientific literature, commercial applications, and regulatory frameworks. The compound is recognized under several alternative nomenclature systems and trade designations that reflect different naming conventions and historical usage patterns within various chemical communities.

Alternative chemical identifiers include the systematic name acetamide, 2-chloro-N-(2,4,6-trichlorophenyl)-, which follows the Chemical Abstracts Service indexing nomenclature. The compound is also known as 2,2′,4′,6′-tetrachloroacetanilide, reflecting the traditional acetanilide naming system that emphasizes the substitution pattern across the entire molecular framework. Additional synonyms include N-(2,4,6-trichlorophenyl)-2-chloroacetamide and N-(2,4,6-trichlorophenyl)chloroacetamide, which highlight the chloroacetamide functional group and the trichlorophenyl substituent. The German nomenclature 2-Chlor-N-(2,4,6-trichlorphenyl)acetamid and French nomenclature 2-Chloro-N-(2,4,6-trichlorophényl)acétamide demonstrate the international recognition of this compound. The ChemSpider identifier 28878 provides access to the compound within the ChemSpider chemical database system.

Molecular Formula and Weight Analysis

The molecular formula C₈H₅Cl₄NO encapsulates the elemental composition of this compound, revealing a structure containing eight carbon atoms, five hydrogen atoms, four chlorine atoms, one nitrogen atom, and one oxygen atom. This formula indicates a high degree of halogenation, with chlorine representing approximately 52% of the total molecular weight, significantly influencing the compound's physical and chemical properties. The molecular weight of 272.94 grams per mole positions this compound among the heavier chloroacetamide derivatives, with the substantial chlorine content contributing to increased density and altered solubility characteristics compared to non-halogenated analogs.

The monoisotopic mass of 270.912525 grams per mole reflects the mass calculated using the most abundant isotope of each element, providing precise mass spectrometric identification capabilities. The elemental analysis reveals a carbon content of approximately 35.2%, hydrogen content of 1.8%, chlorine content of 52.0%, nitrogen content of 5.1%, and oxygen content of 5.9% by mass. This composition demonstrates the dominance of chlorine within the molecular structure, influencing the compound's reactivity patterns and environmental behavior. The high chlorine content also contributes to the compound's stability under ambient conditions and its resistance to biological degradation processes.

Structural Relationship to Chloroacetamide Derivatives

This compound belongs to the chloroacetamide family of organic compounds, which are characterized by the general structural formula RNHC(=O)CH₂Cl, where R represents an organyl group. In this specific compound, the R group consists of a 2,4,6-trichlorophenyl moiety, distinguishing it from simpler chloroacetamide derivatives through its highly substituted aromatic ring system. The chloroacetamide functional group consists of an acetamide unit with a chlorine atom substituted at the methyl carbon, creating a reactive electrophilic center that contributes to the compound's biological activity and chemical reactivity patterns.

The structural relationship to acetanilide derivatives is evident through the compound's designation as 2,2′,4′,6′-tetrachloroacetanilide, indicating its derivation from the parent acetanilide structure through chlorine substitution. Acetanilide, with the formula C₆H₅NHCOCH₃, serves as the fundamental structural framework, with the current compound representing a tetrachlorinated derivative where chlorine atoms replace hydrogen atoms at specific positions. The substitution pattern creates a compound that retains the essential amide functionality while dramatically altering the electronic and steric properties through halogenation.

Properties

IUPAC Name |

2-chloro-N-(2,4,6-trichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl4NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPBIOJVDMLMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176846 | |

| Record name | Acetanilide, 2,2',4',6'-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22303-34-0 | |

| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22303-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2,2',4',6'-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22303-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VUY278PXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Route

The primary and most documented method for preparing 2-chloro-N-(2,4,6-trichlorophenyl)acetamide involves the nucleophilic substitution reaction between 2,4,6-trichloroaniline and chloroacetyl chloride. This acylation reaction proceeds under heating in an organic solvent, typically toluene, to yield the target compound with good efficiency.

$$

\text{2,4,6-Trichloroaniline} + \text{Chloroacetyl chloride} \xrightarrow[\text{Toluene}]{\text{Heat, 3 h}} \text{this compound}

$$

Detailed Reaction Conditions and Yields

This method is well-established and reproducible, providing a high yield of the desired product with minimal side reactions. The use of toluene as a solvent and heating under reflux facilitates the acylation while minimizing hydrolysis of chloroacetyl chloride.

Mechanistic Considerations

The reaction mechanism involves the nucleophilic attack of the amino group of 2,4,6-trichloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of an amide bond with concomitant release of hydrochloric acid, which is typically scavenged by the solvent or added base if used.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4,6-trichlorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxyl or amino groups.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetamides.

Hydrolysis: Products include 2,4,6-trichloroaniline and acetic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2,4,6-trichlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Substitution Patterns and Crystal Symmetry

The positions and number of chlorine atoms on the phenyl ring and acetamide side chain significantly alter crystal packing and symmetry. Key comparisons include:

- N-(2,4,5-Trichlorophenyl)-2-Chloroacetamide (N245TCPCA): Substitution: 2,4,5-trichlorophenyl ring + 2-chloroacetamide. Crystal System: Monoclinic (space group P2₁/n) . Melting Point: 180°C . Structural Impact: The 2,4,5-trichloro substitution disrupts molecular symmetry compared to the 2,4,6-isomer, leading to distinct dihedral angles (e.g., C(s)-C(O)-N-C(1r) = -176.8°) .

N-(2,4,6-Trichlorophenyl)-2,2,2-Trichloroacetamide (N246TCPTCA) :

- N-Chloro Derivatives (e.g., NC245TCPCA): Substitution: N-chlorination of the acetamide nitrogen. Crystal System: Monoclinic (space group P2₁/c) . Impact: N-chlorination introduces steric hindrance, reducing conjugation between the nitrogen lone pair and carbonyl group .

Dihedral Angle Variations

Comparative dihedral angles (Table 1) highlight how chlorine substitutions affect molecular geometry:

| Compound | C(s)-C(O)-N-C(1r) | C(O)-N-C(1r)-C(2r) | |

|---|---|---|---|

| 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide | -175.4° | -112.2° | |

| N-(2,4,6-Trimethylphenyl)acetamide | -176.8° | -109.9° |

The 2,4,6-trichlorophenyl derivative exhibits greater torsional distortion compared to methyl-substituted analogs, likely due to steric and electronic effects of chlorine .

Melting Points

- This compound : 181–182°C .

- N245TCPCA : 180°C .

- N-(2,4,6-Trichlorophenyl)-acetamide : Lower melting point (~119°C) due to reduced side-chain chlorination .

Higher chlorination generally increases melting points via enhanced intermolecular halogen bonding .

Biological Activity

2-chloro-N-(2,4,6-trichlorophenyl)acetamide is a synthetic compound notable for its biological activity, particularly as an antimicrobial agent. This article explores its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅Cl₄NO, with a molecular weight of approximately 272.94 g/mol. Its structure includes a chloroacetamide moiety attached to a trichlorophenyl group. The presence of three chlorine atoms significantly enhances its reactivity and biological efficacy by influencing its interaction with biological targets.

The compound exhibits its biological activity primarily through:

- Disruption of Bacterial Cell Wall Synthesis : It interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Inhibition of Metabolic Pathways : It affects metabolic pathways essential for bacterial growth and replication.

Antimicrobial Activity

Research indicates that this compound has significant inhibitory effects against a variety of bacterial strains. Its effectiveness is attributed to the multiple chlorine substitutions that enhance its potency against microbial pathogens. The compound has shown promise in preliminary studies as a candidate for pharmaceutical applications targeting bacterial infections.

Comparative Antimicrobial Efficacy

| Compound Name | Molecular Formula | Antimicrobial Activity |

|---|---|---|

| This compound | C₈H₅Cl₄NO | High efficacy against Gram-positive and Gram-negative bacteria |

| 2-chloro-N-(4-chlorophenyl)acetamide | C₈H₇Cl₂NO | Moderate efficacy |

| N-(2,4-dichlorophenyl)-acetamide | C₈H₈Cl₂N | Lower efficacy compared to trichloro derivatives |

Case Studies and Research Findings

- Antimicrobial Testing : In various studies, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties.

- Structural Studies : Crystal structure analysis revealed that the compound's chlorination pattern affects its crystal symmetry and stability. Studies have shown that variations in chlorine substitution can lead to different crystal forms, impacting biological activity .

- Enzymatic Interactions : Interaction studies suggest that the compound can bind to various microbial enzymes, altering their activity and potentially leading to cell death. This aspect is crucial for understanding both its therapeutic potential and possible side effects.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.